3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-3-5-10(13-9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQMCXSYTJGSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclohexanone derivatives with appropriate reagents to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the formation of diverse derivatives through oxidation, reduction, and substitution reactions.
Common Reactions:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Produces alcohols or alkanes.
- Substitution: Introduces new functional groups into the molecule.
Biology
The compound's stability and unique structural features make it valuable in biological research. It has been utilized to study enzyme interactions and metabolic pathways due to its ability to bind selectively to specific enzymes or receptors.
Biological Activities:
- Enzyme Interaction: Potentially influences metabolic pathways.
- Antiproliferative Effects: Exhibits cytotoxic effects against various cancer cell lines.
Medicine
Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as an anticancer agent and neuroprotective compound.
Case Studies:
- Anticancer Activity: Studies have shown significant antiproliferative activity against cancer cell lines, suggesting its potential in cancer therapy.
- Neuroprotective Properties: Preliminary research indicates that it may reduce oxidative stress in neuronal cells, which could be beneficial for treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
A study investigated the synthesis of related bicyclic compounds and their biological implications, revealing notable antiproliferative activity against various cancer cell lines. Modifications to the oxabicyclo structure enhanced biological efficacy, indicating that derivatives of this compound could serve as effective anticancer agents.
Neuroprotective Effects
Research into similar oxabicyclo compounds indicated potential neuroprotective mechanisms through the reduction of oxidative stress in neuronal cells. This suggests that this compound may be developed into therapeutic agents for neurodegenerative diseases.
Pharmacokinetic Studies
Investigations into the pharmacokinetics of compounds containing the oxabicyclo structure have revealed favorable absorption and distribution characteristics, making them suitable candidates for drug development.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic Acid (Parent Compound)
2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid
4-Methylbicyclo[2.2.2]octane-1-carboxylic Acid
- Structure : Methyl substituent at the 4-position.
- Molecular Formula : C₁₀H₁₆O₂ .
- Properties : Higher hydrophobicity due to the methyl group, with a molecular weight of 168.23 g/mol.
- Contrast : The 3,3-dimethyl substitution in the target compound creates greater conformational restraint and asymmetric centers, which may influence chiral catalysis .
1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC)
- Structure: Amino and carboxylic acid groups on a bicyclo[2.2.2]octane scaffold.
- Applications : Used in foldamers and asymmetric catalysis due to its rigid, chiral structure .
- Comparison: The oxa and methyl groups in the target compound replace the amino functionality, altering hydrogen-bonding capacity and electronic properties.
2-Azabicyclo[2.2.2]octane-1-carboxylic Acid Derivatives
- Structure : Nitrogen (aza) replaces the oxygen in the bridge.
- Example : 1-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrazide (CAS 114725-06-3) .
- Key Differences : The aza group introduces basicity, while the oxa bridge in the target compound may enhance stability against enzymatic degradation.
Physicochemical and Functional Comparisons
Acidity (pKa)
- 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid : Predicted pKa ~5.9–6.3 (based on substituent effects; oxa is electron-withdrawing, methyl groups are electron-donating) .
- Unsubstituted Bicyclo[2.2.2]octane-1-carboxylic Acid : pKa = 6.75 .
- 4-Cyanobicyclo[2.2.2]octane-1-carboxylic Acid: pKa = 5.90 (electron-withdrawing cyano group lowers acidity) .
Biological Activity
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with a unique oxabicyclo structure that has garnered attention in various fields of research, particularly in chemistry and biology. Its stability and distinctive chemical properties make it an interesting candidate for studying biological interactions and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 184.24 g/mol. The compound features a bicyclic framework that contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 149194-97-8 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Enzyme Interaction:
The compound's structure allows it to interact with specific enzymes, potentially influencing metabolic pathways and biochemical processes within cells. Studies suggest that it may act as an inhibitor or modulator of certain enzymatic activities.
2. Antiproliferative Effects:
In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have demonstrated IC50 values ranging from 6.7 to >200 μM against neuroblastoma cells, highlighting the need for further exploration into its therapeutic efficacy .
3. Neuroprotective Properties:
Preliminary research suggests that the compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism behind this activity may involve the modulation of oxidative stress pathways or the inhibition of neuroinflammatory processes.
The biological activity of this compound is believed to be mediated through its ability to bind to specific molecular targets within cells. This binding can influence various signaling pathways and enzymatic reactions, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Anticancer Activity:
A study focusing on the synthesis and evaluation of related bicyclic compounds found significant antiproliferative activity against cancer cell lines, suggesting that modifications to the oxabicyclo structure can enhance biological efficacy . -
Neuroprotective Effects:
Research into similar oxabicyclo compounds indicated potential neuroprotective mechanisms through the reduction of oxidative stress in neuronal cells, which could pave the way for developing treatments for conditions like Alzheimer's disease . -
Pharmacokinetic Studies:
Investigations into the pharmacokinetics of compounds containing the oxabicyclo structure revealed favorable absorption and distribution characteristics, making them suitable candidates for drug development .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to minimize skin contact. Inspect gloves for defects before use and avoid contaminating their outer surfaces .
- Respiratory Protection : For low exposure, use NIOSH-certified P95 respirators; for higher exposure (e.g., aerosol generation), employ OV/AG/P99 filters or equivalent EU standards (ABEK-P2) .
- Environmental Controls : Prevent discharge into drains and ensure proper ventilation. Dispose of contaminated materials according to local regulations .
- First Aid : In case of exposure, remove contaminated clothing, rinse skin/eyes with water for 15 minutes, and seek immediate medical attention with the Safety Data Sheet (SDS) .
Q. What synthetic routes are documented for preparing bicyclo[2.2.2]octane-based carboxylic acid derivatives?
- Methodological Answer :
- Aprotic Double Michael Addition : A validated method involves the use of enolate intermediates in aprotic solvents to construct the bicyclo[2.2.2]octane framework. For example, methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate is synthesized via sequential Michael additions, followed by hydrolysis to yield the carboxylic acid .
- Catalytic Cyclization : Boron trifluoride diethyl etherate (BF₃·Et₂O) can facilitate cyclization of precursor ketones or esters under controlled acidic conditions, as demonstrated in analogous bicyclic systems .
Q. How is structural characterization performed for bicyclo[2.2.2]octane derivatives?
- Methodological Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) to confirm functional groups .
- ¹H/¹³C NMR : Analyze bridgehead proton environments (δ 1.5–2.5 ppm for methyl groups) and quaternary carbons to resolve stereochemical ambiguities .
- Crystallography : Single-crystal X-ray diffraction is recommended for definitive stereochemical assignment, though no data is currently available for this specific compound .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. PubChem-derived InChI keys (e.g.,
BNVNKIDVWNRAMR-UHFFFAOYSA-Nfor analogous compounds) provide starting points for computational input files . - Transition State Analysis : Simulate reaction pathways (e.g., ring-opening or nucleophilic additions) using Gaussian or ORCA software. Compare activation energies to prioritize synthetic routes .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Decoupling Experiments : Perform DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups, particularly for overlapping signals in the bicyclic framework .
- Isotopic Labeling : Introduce deuterium at suspected reactive positions (e.g., methyl groups) to simplify splitting patterns in ¹H NMR .
- Cross-Validation : Compare experimental IR/NMR data with PubChem entries for structurally similar compounds (e.g., 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) to identify systematic errors .
Q. How can reaction conditions be optimized to enhance yield in bicyclo[2.2.2]octane synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in cyclization steps. Evidence from analogous syntheses suggests THF improves yields by 15–20% compared to DCM .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 24 hours under reflux) while maintaining stereochemical integrity .
- Catalyst Optimization : Screen Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to balance reactivity and byproduct formation. BF₃ is preferred for sterically hindered systems .
Safety and Regulatory Considerations
Q. What are the carcinogenicity risks associated with handling this compound?
- Methodological Answer :
- Hazard Classification : While specific toxicology data is limited, IARC and ACGIH classify structurally related bicyclic compounds with ≥0.1% carcinogenic components as potential hazards. Assume analogous risks and adhere to ALARA (As Low As Reasonably Achievable) exposure principles .
- Risk Mitigation : Implement fume hoods for all manipulations and conduct regular workplace air monitoring using OSHA-compliant methods .
Data Gaps and Future Directions
Q. What research gaps exist in the ecological impact assessment of bicyclo[2.2.2]octane derivatives?
- Methodological Answer :
- Persistence Testing : Use OECD 301 biodegradation protocols to quantify half-life in aquatic systems. Preliminary data on similar compounds suggests low biodegradability (t₁/₂ > 60 days) .
- Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (OECD 202) to establish LC₅₀ values, as no ecotoxicological data is currently available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
